2,2-Difluoro-1-m-tolyl-ethanone
Description
2,2-Difluoro-1-m-tolyl-ethanone (CAS: 50562-05-5) is a fluorinated aromatic ketone characterized by a meta-tolyl (m-tolyl; C₆H₄(CH₃)-3) group attached to a difluoro-substituted ethanone moiety. Its molecular formula is C₉H₈F₂O, with a molecular weight of 170.16 g/mol. The compound is of interest in pharmaceutical and materials science due to the electron-withdrawing effects of fluorine atoms, which influence reactivity and intermolecular interactions .
Properties
Molecular Formula |
C9H8F2O |
|---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
2,2-difluoro-1-(3-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8F2O/c1-6-3-2-4-7(5-6)8(12)9(10)11/h2-5,9H,1H3 |
InChI Key |
FZJVFCMGVQEBAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Fluorinated Tolyl Ethanones: Substituent Effects
The substituent pattern (position of the methyl group on the aryl ring) and fluorine count significantly alter physicochemical properties. Key analogues include:
| Compound Name | CAS Number | Substituent Position | Fluorine Count | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| 2,2-Difluoro-1-m-tolyl-ethanone | 50562-05-5 | meta (3-CH₃) | 2 | C₉H₈F₂O | 170.16 |
| 2,2-Difluoro-1-p-tolyl-ethanone | 704-36-9 | para (4-CH₃) | 2 | C₉H₈F₂O | 170.16 |
| 2,2,2-Trifluoro-1-m-tolyl-ethanone | 1736-06-7 | meta (3-CH₃) | 3 | C₉H₇F₃O | 188.15 |
| 2,2,2-Trifluoro-1-p-tolyl-ethanone | 394-59-2 | para (4-CH₃) | 3 | C₉H₇F₃O | 188.15 |
Key Observations :
- Fluorine Content : Trifluoro derivatives (e.g., 1736-06-7) have increased electronegativity, enhancing dipole moments and boiling points relative to difluoro counterparts .
- Reactivity : Fluorine atoms deactivate the ketone group, reducing nucleophilic attack susceptibility. Trifluoro derivatives are less reactive in condensation reactions than difluoro compounds .
Functional Group Modifications
Hydroxyacetophenones
Compounds like 2-(2-fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone (CAS: 101068-28-4) demonstrate how hydroxyl groups introduce hydrogen-bonding networks, increasing solubility in polar solvents—a contrast to fluorinated tolyl ethanones, which are more lipophilic .
Heterocyclic Derivatives
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol (CAS: N/A) incorporates a triazole ring, enabling biological activity (e.g., antifungal properties) absent in simpler fluorinated ethanones .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
